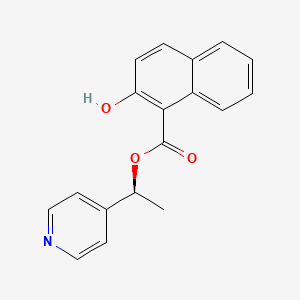
5-(Ethenyloxy)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethenyloxy)nonane is an organic compound with the molecular formula C11H22O. It is characterized by the presence of an ethenyloxy group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)nonane can be achieved through several methods. One common approach involves the reaction of nonane with ethenyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the ethenyloxy group. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The industrial process may also include purification steps to isolate the desired compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethenyloxy)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Substitution: Various substituted nonane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Ethenyloxy)nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in studies involving lipid metabolism and membrane structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(Ethenyloxy)nonane exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
5-Nonanone: A ketone with a similar nonane backbone but different functional group.
5-Ethylnonane: A hydrocarbon with an ethyl group attached to the nonane chain.
5-(2-Hydroxyethyl)nonane-1,9-diol: A diol with hydroxyethyl groups attached to the nonane chain.
Uniqueness
5-(Ethenyloxy)nonane is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for specific chemical transformations and applications that are not possible with other nonane derivatives.
Propiedades
Número CAS |
564478-60-0 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
5-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-4-7-9-11(12-6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
Clave InChI |
UXQSMGVKRZEJEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)



![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)


![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)


